![molecular formula C13H22N4O3S B12932491 1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 93234-69-6](/img/structure/B12932491.png)
1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes morpholine and thioxoimidazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one typically involves the reaction of morpholine with a suitable precursor, such as a thioxoimidazolidinone derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often emphasize efficiency, yield, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: Known for its catalytic properties in multicomponent reactions.
1,3-Bis(3,4-dicyanophenoxy)benzene: Used in the synthesis of phthalonitrile systems.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
Uniqueness
1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one is unique due to its combination of morpholine and thioxoimidazolidinone groups, which confer specific chemical and biological properties
Properties
CAS No. |
93234-69-6 |
|---|---|
Molecular Formula |
C13H22N4O3S |
Molecular Weight |
314.41 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H22N4O3S/c18-12-9-16(10-14-1-5-19-6-2-14)13(21)17(12)11-15-3-7-20-8-4-15/h1-11H2 |
InChI Key |
YRACCWLZYYBGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2CC(=O)N(C2=S)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


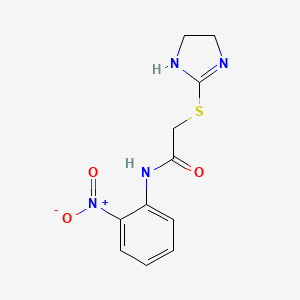
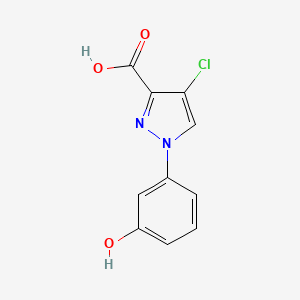
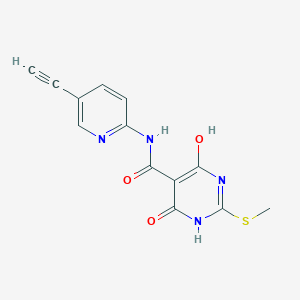
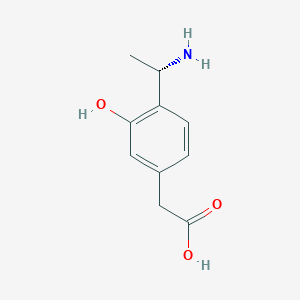
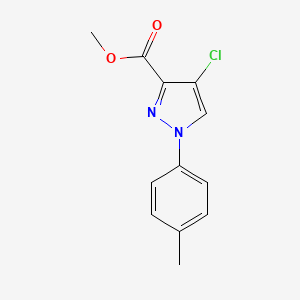
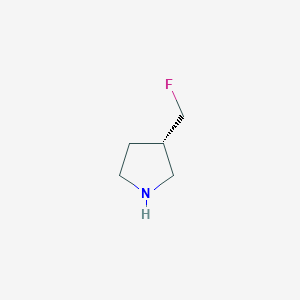
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
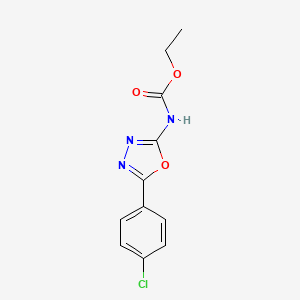

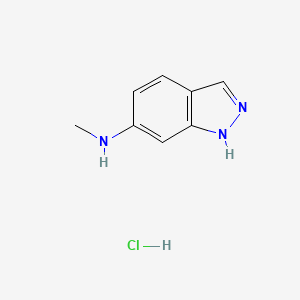
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)


